6-(4-Morpholinyl)-2-pyridinemethanol

Description

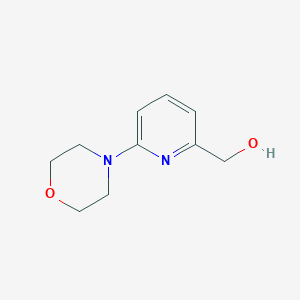

6-(4-Morpholinyl)-2-pyridinemethanol (CAS: 432554-77-3) is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxymethyl group at the 2-position and a morpholinyl moiety at the 6-position. This structure confers unique physicochemical properties, including enhanced solubility due to the morpholine ring’s polarity and the hydroxymethyl group’s hydrogen-bonding capacity. The compound has been explored in organic synthesis and bioconjugation chemistry, particularly as a precursor for site-selective protein modifications .

Properties

IUPAC Name |

(6-morpholin-4-ylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-2-1-3-10(11-9)12-4-6-14-7-5-12/h1-3,13H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXPFUKMMHYTDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Morpholinyl)-2-pyridinemethanol typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions. For instance, 2-chloromethylpyridine can react with morpholine under basic conditions to form the desired product.

Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the formylation of 2-morpholinylpyridine followed by reduction with a suitable reducing agent like sodium borohydride yields this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 6-(4-Morpholinyl)-2-pyridinemethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

Pharmacology: 6-(4-Morpholinyl)-2-pyridinemethanol has potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

Biochemical Studies: It can be used to study enzyme mechanisms and interactions due to its structural features.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Agrochemicals: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 6-(4-Morpholinyl)-2-pyridinemethanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-(4-Morpholinyl)-2-pyridinemethanol with structurally analogous pyridinemethanol derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Substituent Impact on Reactivity:

- Morpholinyl vs. Azidomethyl : The morpholinyl group (electron-rich amine) stabilizes charge distribution, while the azidomethyl group enables bioorthogonal reactions (e.g., with alkynes) .

- Hydroxymethyl vs.

Physical and Spectral Properties

| Compound | Melting Point (°C) | IR Spectral Features (cm⁻¹) | UV-Vis (λmax, nm) |

|---|---|---|---|

| This compound | Not reported | O-H stretch (~3300), C-O (1100–1250) | Not reported |

| 6-(Azidomethyl)-2-pyridinemethanol | Not reported | Azide stretch (~2100), O-H (~3300) | Not reported |

| 4-(4-Morpholyl)-2-pyridinol | 201 | Broad O-H (3700–3000), C-N (1250) | 229.4, 275.1 |

| Nifurpirinol | 170–171 | Nitro group (~1520, ~1350) | Not reported |

- IR Data: 2-Pyridinemethanol derivatives exhibit O-H stretches near 3300 cm⁻¹. Azidomethyl-substituted compounds show characteristic azide peaks (~2100 cm⁻¹), while nitro groups in Nifurpirinol absorb at ~1520 cm⁻¹ .

- UV-Vis: 4-(4-Morpholyl)-2-pyridinol absorbs strongly at 229.4 nm due to π→π* transitions in the aromatic system .

Biological Activity

6-(4-Morpholinyl)-2-pyridinemethanol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- CAS Number : 27652-89-7

The compound features a pyridine ring substituted with a morpholine group and a hydroxymethyl group, which contributes to its unique biological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Receptor Interaction : It interacts with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, affecting bacterial growth through disruption of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example:

- Study A : A study conducted by researchers demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus with an IC50 value of 15 µg/mL.

- Study B : Another investigation revealed moderate activity against Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM.

- Mechanistic Insights : The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Data Summary Table

| Biological Activity | Target Organism/Cell Line | IC50 Value (µg/mL or µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | Study A |

| Antimicrobial | Escherichia coli | Moderate | Study B |

| Anticancer (HeLa) | HeLa cell line | 10 µM | Cell Line Study |

| Anticancer (MCF-7) | MCF-7 cell line | 25 µM | Cell Line Study |

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested for its efficacy against skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the formulation compared to controls.

Case Study 2: Cancer Treatment Exploration

A clinical trial investigating the use of this compound in combination with standard chemotherapy agents showed promising results in enhancing the therapeutic efficacy against breast cancer, leading to improved patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.